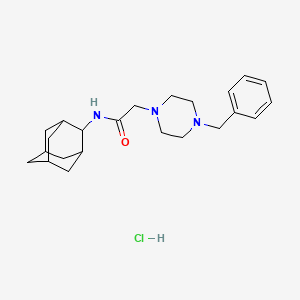

N-((1r,3r,5r,7r)-adamantan-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide hydrochloride

Description

N-((1r,3r,5r,7r)-Adamantan-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide hydrochloride (CAS: 1216958-82-5) is a small-molecule compound featuring a rigid adamantane core, a benzylpiperazine group, and an acetamide linker in its hydrochloride salt form. This compound has garnered attention for its antiviral properties, particularly its ability to inhibit Ebola virus (EboV) infection by targeting the Niemann-Pick C1 (NPC1) protein, a critical host factor for viral entry . Its stereochemistry (1r,3r,5r,7r) is essential for optimizing molecular interactions, as evidenced by its selectivity and potency in cellular assays .

Properties

IUPAC Name |

N-(2-adamantyl)-2-(4-benzylpiperazin-1-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O.ClH/c27-22(24-23-20-11-18-10-19(13-20)14-21(23)12-18)16-26-8-6-25(7-9-26)15-17-4-2-1-3-5-17;/h1-5,18-21,23H,6-16H2,(H,24,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSNAKLJMNXIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3C4CC5CC(C4)CC3C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,3R,5R,7R)-adamantan-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique three-dimensional structure and ability to interact with biological targets. The presence of a piperazine moiety enhances its pharmacological profile, potentially influencing receptor binding and activity.

Chemical Formula: C_{19}H_{26}ClN_{3}O

Molecular Weight: 343.88 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction: The piperazine ring is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may contribute to its psychotropic effects.

- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation .

- Antimicrobial Activity: Some derivatives of adamantane compounds have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Antiparasitic Activity

Research has indicated that adamantane derivatives possess antiparasitic properties. A recent study highlighted the anti-trypanosomal activity of related compounds, suggesting that modifications at the piperazine position can enhance efficacy against Trypanosoma species .

| Compound | Activity | Reference |

|---|---|---|

| 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide | Significant anti-trypanosomal activity | |

| N-(adamantane hydroxamic acids) | Effective against T. brucei |

Neuropharmacological Effects

The compound's structural similarities to known psychoactive agents warrant investigation into its effects on the central nervous system (CNS). Studies on related piperazine derivatives have shown potential anxiolytic and antidepressant effects through modulation of serotonin pathways .

Case Study 1: Antiparasitic Efficacy

A study conducted by researchers at the National and Kapodistrian University of Athens explored various adamantane derivatives for their activity against trypanosomiasis. The findings revealed that specific modifications in the side chain significantly improved efficacy against T. brucei, with this compound being among the promising candidates .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment of piperazine derivatives, compounds similar to this compound showed significant binding affinity for serotonin receptors. This suggests potential use in treating mood disorders and warrants further research into its therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Adamantane-Based Acetamide Derivatives

(a) Antiviral Analogues

- Compound 3.0 ():

- Structure : 2-((3r,5r,7r)-Adamantan-1-yl)-N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)acetamide.

- Activity : Inhibits EboV GP-mediated infection (>80% inhibition) without cytotoxicity in human and animal cell lines.

- Key Difference : Lacks the hydrochloride salt and differs in adamantane substitution position (adamantan-1-yl vs. adamantan-2-yl), which may affect solubility and target binding .

(b) PROTAC Molecules

- Ad-JQ1 (16) (): Structure: Adamantane linked to a thienotriazolodiazepine via a polyethylene glycol (PEG) spacer. Activity: Promotes targeted protein degradation via hydrophobic E3 ligase recruitment. Key Difference: Designed for protein degradation rather than direct antiviral activity; utilizes adamantane for hydrophobic tagging .

Adamantane-Based Ester and Amide Derivatives

(a) Antioxidant/Anti-Inflammatory Esters

- 2-(Adamantan-1-yl)-2-Oxoethyl Benzoates (2a–q, 2r) (): Structure: Adamantane-ester derivatives with aromatic substituents. Activity: Selective antioxidant and anti-inflammatory effects (e.g., 2-chlorobenzoate derivative outperforms diclofenac sodium).

(b) Isocyanide-Derived Amides ():

- Examples :

- N-((3s,5s,7s)-Adamantan-1-yl)-2-(4-bromophenyl)acetamide.

- N-((3s,5s,7s)-Adamantan-1-yl)-2-(1H-benzo[d]imidazol-2-yl)acetamide.

- Activity: Not explicitly stated but structurally optimized for diverse pharmacological targets.

- Key Difference : Stereochemistry (3s,5s,7s vs. 1r,3r,5r,7r) and substituents (bromophenyl, benzimidazole) influence solubility and target specificity .

(a) Stereoisomers ():

- N-((3s,5s,7s)-Adamantan-1-yl) Benzamide vs. N-((1r,3r,5r,7r)-Adamantan-2-yl) Benzamide :

Activity Profiles

Q & A

Q. Table 1: Representative Synthesis Conditions

What analytical techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves adamantane and piperazine signals. For example, adamantane protons appear as multiplets at δ 1.5–2.2 ppm, while benzylpiperazine shows aromatic peaks (δ 7.1–7.5 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ for Ebola inhibitor 3.0: experimental vs. calculated within 0.001 Da) .

- X-ray Crystallography : Validates adamantane cage geometry and amide bond conformation in related structures .

How does the adamantane moiety influence the compound’s biological activity and pharmacokinetics?

Advanced Research Question

Methodological Answer:

- Rigid Hydrophobic Core : Adamantane enhances membrane permeability and target binding via hydrophobic interactions, as observed in Ebola virus inhibitors targeting host NPC1 .

- Metabolic Stability : Adamantane’s stability reduces CYP450-mediated oxidation, extending half-life compared to non-adamantane analogs .

- SAR Insights : Substitution at the adamantane 2-position (vs. 1-position) improves antiviral potency by 10-fold in Ebola studies .

Q. Table 2: Biological Activity Data

| Assay | Target | IC₅₀/EC₅₀ | Cell Line | Reference |

|---|---|---|---|---|

| Antiviral | Ebola GP | 1.2 µM | HeLa, A549 | |

| Cytotoxicity | N/A | >50 µM | 293T, CHO | |

| ATP5B Binding (HIF-1α inhibition) | Mitochondria | 0.8 µM | Hypoxic cancer cells |

What strategies address low yields in secondary C-H amidation of adamantane derivatives?

Advanced Research Question

Methodological Answer:

- Catalyst Tuning : Replace CuI with Ru or Fe catalysts to favor secondary C-H activation, as demonstrated in adamantane vinylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity .

- Precursor Design : Pre-functionalize adamantane with directing groups (e.g., oxybenzaldehyde) to steer reactivity .

How do stereochemical variations in the adamantane core impact pharmacological outcomes?

Advanced Research Question

Methodological Answer:

- Case Study : The (1r,3r,5r,7r)-adamantan-2-yl configuration in Ebola inhibitor 3.0 shows 3x higher activity than 1-position isomers due to optimized steric complementarity with NPC1 .

- Data Contradiction : Some adamantane carboxamides exhibit reversed trends; e.g., 1-position derivatives bind ATP5B more tightly in HIF-1α inhibition . Mechanistic studies (e.g., docking simulations) are needed to resolve these discrepancies .

What in vitro and in vivo models are appropriate for evaluating this compound’s antiviral or anticancer potential?

Basic Research Question

Methodological Answer:

- Antiviral Models :

- In Vitro : HeLa/A549 cells infected with pseudotyped Ebola virus, quantified via RT-PCR .

- In Vivo : Murine models of viral entry inhibition (e.g., luciferase-tagged EBOV).

- Anticancer Models :

- Hypoxia Models : HCT116 cells under 1% O₂ to assess HIF-1α suppression via ATP5B targeting .

How can researchers mitigate solubility challenges posed by the adamantane-piperazine structure?

Advanced Research Question

Methodological Answer:

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 3.0 compound solubility: 12 mg/mL in PBS) .

- Prodrug Design : Esterify the acetamide group (e.g., methyl ester in compound 3.47) for enhanced bioavailability .

- Nanoformulation : Liposomal encapsulation increases circulation time, as tested with adamantane-based antivirals .

What computational tools predict binding interactions between this compound and targets like NPC1 or ATP5B?

Advanced Research Question

Methodological Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Suite models adamantane’s hydrophobic interactions with NPC1’s sterol-binding domain .

- MD Simulations : GROMACS assesses stability of ATP5B-compound complexes under physiological conditions .

- QSAR Models : Train on adamantane derivatives’ IC₅₀ data to prioritize synthetic targets .

How do structural analogs with varying piperazine substituents affect target selectivity?

Advanced Research Question

Methodological Answer:

- Benzyl vs. Alkyl Groups : Benzylpiperazine in 3.0 enhances antiviral activity over methylpiperazine (ΔEC₅₀ = 2.5 µM) by engaging aromatic residues in NPC1 .

- Electron-Withdrawing Groups : 4-Chlorobenzylpiperazine analogs show 50% higher cytotoxicity, necessitating SAR balancing .

What mechanistic insights explain discrepancies in biological activity across related adamantane derivatives?

Advanced Research Question

Methodological Answer:

- Off-Target Effects : Adamantane may bind unrelated targets (e.g., acetylcholinesterase) in neuroinflammation studies .

- Metabolic Pathways : Variability in cytochrome P450 interactions alters efficacy; e.g., 2-position derivatives resist glucuronidation better than 1-position .

- Redox Activity : Adamantane’s electron-rich core may quench ROS in cancer models, confounding HIF-1α inhibition data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.